molecular formula C18H18N2OS B5779453 2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone

2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone

Cat. No. B5779453
M. Wt: 310.4 g/mol
InChI Key: FUNZTHVUERNJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research. It is a quinazolinone derivative that has been synthesized using various methods. This compound has shown potential in various biological activities, making it a subject of interest for researchers.

Mechanism of Action

The mechanism of action of 2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways in the body. For example, studies have shown that this compound may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been suggested that this compound may activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression.
Biochemical and Physiological Effects:
Studies have shown that 2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone has various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Furthermore, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone in lab experiments is its potential for use in treating various diseases. This compound has shown promising results in preclinical studies, making it a potential candidate for drug development. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for research on 2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone. One direction is to investigate its potential for use in treating various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail, to better understand how it exerts its biological effects. Furthermore, future studies could investigate the safety and efficacy of this compound in humans, to determine its potential as a therapeutic agent. Finally, research could focus on developing new synthesis methods for this compound, to improve its yield and purity.

Synthesis Methods

The synthesis of 2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone can be achieved through various methods. One of the most commonly used methods is the condensation reaction between 2-aminobenzonitrile and 2-methylphenyl isothiocyanate. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent, such as ethanol. The product is then purified using column chromatography or recrystallization.

Scientific Research Applications

2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone has shown potential in various biological activities, making it a subject of interest for researchers. It has been studied for its anti-inflammatory, anti-tumor, and anti-proliferative activities. It has also been investigated for its potential use in treating Alzheimer's disease and Parkinson's disease. Furthermore, this compound has been researched for its effects on the central nervous system and cardiovascular system.

properties

IUPAC Name

3-(2-methylphenyl)-2-propan-2-ylsulfanylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-12(2)22-18-19-15-10-6-5-9-14(15)17(21)20(18)16-11-7-4-8-13(16)3/h4-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNZTHVUERNJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(isopropylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone

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